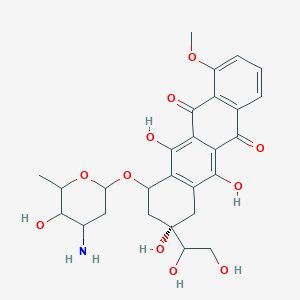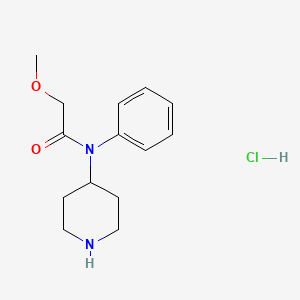
4-EAPB (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-APB is a positional isomer of the designer drug 6-APB, also known as benzo fury, found in recreational drugs. It is also an analog of MDA in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. 4-EAPB is an analog of 4-APB that is characterized by an ethyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Polymerization and Material Science
4-EAPB, a monomer, has been utilized in polymerization processes. In a study by Ostrauskait et al. (2000), the synthesis and cationic polymerization of a new monomer, closely related to 4-EAPB, is described. This monomer was polymerized with boron trifluoride diethyl etherate to yield oligomers, showing its potential in creating new polymeric materials (Ostrauskait et al., 2000).
2. Antimicrobial Applications
Arun et al. (2003) explored the synthesis of compounds including a variant similar to 4-EAPB and their application as antimicrobial agents. They tested the antimicrobial activity of these compounds against various microorganisms, indicating the potential use of 4-EAPB derivatives in antimicrobial treatments (Arun et al., 2003).
3. Catalytic Applications
Liu et al. (2014) investigated the use of a compound analogous to 4-EAPB hydrochloride as a recyclable catalyst for acylation of inert alcohols. This study highlights the potential of 4-EAPB hydrochloride in catalysis, particularly in organic synthesis (Liu et al., 2014).
4. Corrosion Inhibition
Ghasemi et al. (2013) conducted research on the use of a compound similar to 4-EAPB as a corrosion inhibitor for mild steel. This suggests that 4-EAPB derivatives could be valuable in protecting metals against corrosion, especially in industrial applications (Ghasemi et al., 2013).
Propriétés
Nom du produit |
4-EAPB (hydrochloride) |
|---|---|
Formule moléculaire |
C13H17NO · HCl |
Poids moléculaire |
239.7 |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H |
Clé InChI |
UUEUIGTYMYEAIE-UHFFFAOYSA-N |
SMILES |
CC(NCC)CC1=C2C=COC2=CC=C1.Cl |
Synonymes |
4-(2-Ethylaminopropyl)Benzofuran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




